Lipophilicity Modulation: Furan vs. Phenyl Substituent Impact on LogP
The 2-furan substituent on the target compound provides a significant reduction in lipophilicity compared to a 2-phenyl analog, a key parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. The computed XLogP for 6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is 2.83 [1]. In contrast, the analogous 6-fluoro-2-phenylquinoline-4-carboxylic acid has a reported XLogP of 3.5 . This demonstrates that replacing a phenyl group with a furan ring concretely lowers lipophilicity by 0.67 log units.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.83 |
| Comparator Or Baseline | 6-fluoro-2-phenylquinoline-4-carboxylic acid: XLogP = 3.5 |
| Quantified Difference | ΔXLogP = 0.67 (Target is less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem/ZINC) |
Why This Matters
For scientists optimizing lead compounds, a lower LogP often correlates with better aqueous solubility and reduced off-target binding, making this scaffold a strategic choice when high lipophilicity is a liability.
- [1] ZINC Database. ZINC36533013 Substance Record for 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid. View Source
